molecular formula C14H28N2O2 B13535957 tert-Butyl (2-amino-1-cycloheptylethyl)carbamate

tert-Butyl (2-amino-1-cycloheptylethyl)carbamate

Cat. No.: B13535957
M. Wt: 256.38 g/mol
InChI Key: ZGBUPNLLWPCUIL-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-amino-1-cycloheptylethyl)carbamate: is a compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound is often used as a protecting group for amines in organic synthesis due to its stability under various conditions and ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-amino-1-cycloheptylethyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of carbon dioxide and tert-butyl alcohol .

Industrial Production Methods: In industrial settings, the production of tert-butyl N-(2-amino-1-cycloheptylethyl)carbamate can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-amino-1-cycloheptylethyl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The carbamate group can be cleaved under acidic conditions, releasing the free amine and tert-butyl cations. This process is facilitated by the resonance stabilization of the carbamate group and the formation of a stable tert-butyl carbocation .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • Fluorenylmethoxycarbonyl (FMoc) carbamate

Comparison:

Uniqueness: tert-Butyl N-(2-amino-1-cycloheptylethyl)carbamate is unique due to its specific structure, which provides steric hindrance and stability, making it particularly useful in complex synthetic pathways .

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl N-(2-amino-1-cycloheptylethyl)carbamate

InChI

InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16-12(10-15)11-8-6-4-5-7-9-11/h11-12H,4-10,15H2,1-3H3,(H,16,17)

InChI Key

ZGBUPNLLWPCUIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1CCCCCC1

Origin of Product

United States

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